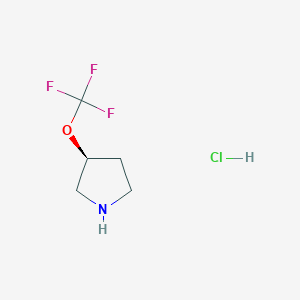

(3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride

Description

“(3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride” is a chiral pyrrolidine derivative substituted at the 3-position with a trifluoromethoxy (-OCF₃) group and formulated as a hydrochloride salt. The (3S) stereochemistry indicates the spatial arrangement of the substituents, which critically influences its biological interactions and pharmacokinetic properties . The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications . Trifluoromethoxy groups are known to improve metabolic stability and membrane permeability, aligning with trends in fluorinated medicinal chemistry .

Properties

IUPAC Name |

(3S)-3-(trifluoromethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFGGUFFJXGABG-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride typically involves the introduction of the trifluoromethoxy group to the pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethoxy precursor reacts with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological differences between “(3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride” and analogous pyrrolidine derivatives:

Notes:

- Solubility: Hydrochloride salts universally enhance aqueous solubility, but bulkier substituents (e.g., aromatic -OCF₃ in ) may reduce permeability compared to non-aromatic analogs.

- Biological Activity : Fluorinated pyrrolidines are frequently used in drug discovery due to their ability to modulate enzyme and receptor interactions. For example, (S)-3-Fluoropyrrolidine HCl is a key intermediate in protease inhibitor synthesis , while aryl-substituted derivatives like the 3-fluorophenyl analog show promise in neuroactive compound development .

Research Findings and Trends

- Metabolic Stability : Fluorinated compounds, including trifluoromethoxy derivatives, exhibit prolonged metabolic half-lives due to resistance to oxidative degradation .

- Stereochemical Impact : The (3S) configuration in pyrrolidine derivatives is critical for enantioselective binding. For instance, (3S)-3-(3-fluorophenyl)pyrrolidine HCl demonstrates higher receptor selectivity than its (3R) counterpart .

Biological Activity

(3S)-3-(Trifluoromethoxy)pyrrolidine hydrochloride is a synthetic compound that belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and potentially its bioavailability, making it an interesting candidate for pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈ClF₃NO, with a molecular weight of approximately 195.58 g/mol. The structure includes a pyrrolidine ring substituted with a trifluoromethoxy group at the 3-position, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial and fungal strains. The presence of the trifluoromethoxy group may enhance its interaction with microbial membranes, although specific mechanisms remain under investigation.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes such as Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways. This inhibition presents a potential therapeutic strategy for treating B-cell malignancies.

- Anticancer Potential : Some derivatives of pyrrolidine have shown promise in cancer therapy. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess anticancer activity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Receptor Interaction : Compounds containing pyrrolidine rings are often investigated for their ability to bind to various receptors. The trifluoromethoxy substitution may influence receptor affinity and selectivity .

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival pathways, indicating a potential mechanism for the observed anticancer effects .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrrolidine derivatives, including:

- Antimicrobial Efficacy : A study reported that certain pyrrolidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that pyrrolidine derivatives induced apoptosis in cancer cell lines more effectively than standard chemotherapeutic agents. This suggests that modifications like the trifluoromethoxy group could enhance therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with trifluoromethoxy substitution | Antimicrobial, enzyme inhibition |

| Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Pyrrolidine ring with carboxylate ester | Anticancer activity |

| Pyrrolidine-3-carboxylic acid | No trifluoromethyl group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.